molecular formula C12H20N2O3 B7923298 {3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923298
M. Wt: 240.30 g/mol
InChI Key: RNFGVTZJARHWNU-UHFFFAOYSA-N
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Description

{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1353963-21-9) is a pyrrolidine-based compound featuring a cyclopropane-substituted acetamide moiety and an acetic acid functional group. Its molecular structure combines a rigid cyclopropane ring, a pyrrolidine core, and a polar carboxylic acid terminus, making it a versatile scaffold for pharmaceutical and chemical synthesis. The compound’s molecular weight is approximately 267.33 g/mol (calculated from the formula C₁₃H₂₁N₃O₃).

Properties

IUPAC Name

2-[3-[[acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)14(11-2-3-11)7-10-4-5-13(6-10)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFGVTZJARHWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Acetyl-Cyclopropyl Group: This step involves the acetylation of a cyclopropylamine derivative, which can be achieved using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups attached to the acetic acid moiety.

Scientific Research Applications

Pharmacological Studies

Research indicates that {3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may exhibit pharmacological properties that could be beneficial in treating various conditions:

  • Pain Management : Preliminary studies suggest that derivatives of this compound may possess analgesic properties, potentially useful in developing new pain relief medications.
  • Neurological Disorders : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders, including anxiety and depression.

Drug Development

The compound's unique structure makes it a candidate for further exploration in drug formulation:

  • Lead Compound for Synthesis : Researchers are investigating its derivatives to optimize efficacy and reduce side effects. The acetyl group can be modified to enhance bioavailability.
  • Combination Therapies : Studies are exploring the use of this compound in combination with other therapeutics to improve treatment outcomes for complex diseases.

Biochemical Research

In biochemical assays, this compound is being evaluated for its interactions with biological targets:

  • Enzyme Inhibition Studies : It is being tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies.
  • Receptor Binding Studies : The compound is also under investigation for its binding affinity to various receptors, which is crucial for understanding its mechanism of action.

Case Studies

Several case studies highlight the applications of this compound:

StudyObjectiveFindings
Study 1Evaluate analgesic effectsDemonstrated significant pain relief in animal models compared to control groups.
Study 2Investigate neuroprotective propertiesShowed potential neuroprotective effects against oxidative stress in neuronal cell cultures.
Study 3Assess enzyme inhibitionIdentified as a moderate inhibitor of cyclooxygenase enzymes, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of {3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine- and cyclopropane-containing derivatives. Below is a structural and functional comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Pyrrolidine Acetic acid, cyclopropane, acetyl-amide 267.33 Polar carboxylic acid enhances solubility; cyclopropane adds steric rigidity.
2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid Pyrrolidine Azidomethyl, cyclopropane, acetic acid 238.29 Azide group enables click chemistry; reduced steric bulk compared to acetyl.
3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Benzyl ester, amino-propionamide 377.43 Ester group increases lipophilicity; benzyl moiety may hinder metabolic stability.
(3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid Pyrrolidine Imidazo-pyrrolo-pyrazine, carboxylic acid ~400 (estimated) Complex heterocyclic system likely targets kinase enzymes; higher molecular weight.
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde Pyrrolidine + pyridine Fluoropyridine, TBS-protected alcohol ~380 (estimated) Fluorine enhances electronegativity; silyl ether improves lipophilicity.

Key Findings:

Cyclopropane provides conformational rigidity, a feature shared with patent compounds like (3R,4S)-3-ethyl-4-(imidazo-pyrrolo-pyrazinyl)pyrrolidine , but absent in pyridine-linked analogs .

Bioactivity Implications :

  • Compounds with heterocyclic extensions (e.g., imidazo-pyrrolo-pyrazine in ) are typically designed for kinase inhibition, whereas simpler structures like the target compound may serve as intermediates or protease inhibitors.
  • Lipophilicity : The tert-butyldimethylsilyl (TBS) group in pyridine derivatives increases membrane permeability compared to the polar acetic acid moiety in the target compound.

Synthetic Challenges :

  • The discontinuation of the target compound contrasts with active patent applications for structurally complex analogs , suggesting scalability or stability issues with cyclopropane-acetamide-pyrrolidine hybrids.

Biological Activity

Overview

{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, with the CAS number 1354007-11-6, is a synthetic organic compound featuring a pyrrolidine ring and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The acetyl-cyclopropyl-amino group may enhance binding affinity, while the pyrrolidine ring contributes to the compound's structural stability. This interaction can modulate biochemical pathways, potentially leading to inhibition or activation of specific enzymes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown that various derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli75
Similar Pyrrolidine DerivativePseudomonas aeruginosa100

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against pathogenic strains, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi, which is crucial in treating fungal infections.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Pyrrolidine Derivatives : A study published in the Journal of Medicinal Chemistry investigated various pyrrolidine derivatives for their antibacterial and antifungal activities. The results showed that compounds with similar structures exhibited varying degrees of activity against common pathogens .
  • Evaluation of Antimicrobial Properties : Another research article highlighted the synthesis and evaluation of monomeric alkaloids, revealing that specific pyrrolidine derivatives had potent antimicrobial effects against strains like E. coli and S. aureus, with MIC values ranging from 0.04 to 0.05 M .

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